Ethyl 2-benzoyl-3-methylbutanoate

Catalog No.
S1904702
CAS No.
25491-47-8
M.F
C14H18O3
M. Wt
234.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-benzoyl-3-methylbutanoate

CAS Number

25491-47-8

Product Name

Ethyl 2-benzoyl-3-methylbutanoate

IUPAC Name

ethyl 2-benzoyl-3-methylbutanoate

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

InChI

InChI=1S/C14H18O3/c1-4-17-14(16)12(10(2)3)13(15)11-8-6-5-7-9-11/h5-10,12H,4H2,1-3H3

InChI Key

MYNNDDSZHBOSOL-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C(C)C)C(=O)C1=CC=CC=C1

Canonical SMILES

CCOC(=O)C(C(C)C)C(=O)C1=CC=CC=C1

Ethyl 2-benzoyl-3-methylbutanoate is an organic compound with the molecular formula C₁₄H₁₈O₃ and a molecular weight of approximately 234.3 g/mol. It is classified as an ester, specifically an ethyl ester of 2-benzoyl-3-methylbutanoic acid. The compound features a benzoyl group, which contributes to its aromatic properties, and a methyl group that enhances its structural complexity. Ethyl 2-benzoyl-3-methylbutanoate is known for its potential applications in organic synthesis and various fields of research, including medicinal chemistry and flavoring industries .

Typical of esters. These include:

  • Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield the corresponding carboxylic acid (2-benzoyl-3-methylbutanoic acid) and ethanol.
  • Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, leading to the formation of a new ester.
  • Reduction: The carbonyl group in the benzoyl moiety can be reduced to form an alcohol or other derivatives.

These reactions are foundational in organic synthesis, allowing for the modification and derivation of various chemical entities .

Ethyl 2-benzoyl-3-methylbutanoate can be synthesized through several methods, including:

  • Esterification Reaction: The most common method involves the reaction between 2-benzoyl-3-methylbutanoic acid and ethanol in the presence of a catalyst such as sulfuric acid. This process typically requires reflux conditions to facilitate the reaction.
  • Acylation Reactions: Another synthetic route may involve acylating a suitable precursor with benzoyl chloride in the presence of a base to form the desired ester.

These methods highlight the versatility of ethyl 2-benzoyl-3-methylbutanoate as a synthetic intermediate in organic chemistry .

Ethyl 2-benzoyl-3-methylbutanoate has various applications across different fields:

  • Flavoring and Fragrance Industry: Due to its pleasant aroma, it is used as a flavoring agent in food products and as a fragrance component in perfumes.
  • Organic Synthesis: It serves as a building block in synthesizing more complex molecules, particularly in medicinal chemistry for developing pharmaceutical compounds.
  • Research

Interaction studies involving ethyl 2-benzoyl-3-methylbutanoate focus on its potential interactions with biological receptors or enzymes. These studies are crucial for understanding its pharmacological effects and mechanisms of action. Research indicates that similar compounds may interact with metabolic pathways or influence enzyme activities, suggesting that ethyl 2-benzoyl-3-methylbutanoate could have therapeutic implications .

Several compounds share structural similarities with ethyl 2-benzoyl-3-methylbutanoate. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Features
Ethyl 2-hydroxy-3-methylbutanoateHydroxyl group additionIncreased polarity and potential for hydrogen bonding
Ethyl benzoateSimpler structure without methyl substitutionCommonly used as a solvent and fragrance
Ethyl 2-benzoyloxyacetateContains an additional acetoxy groupPotentially different reactivity patterns

Ethyl 2-benzoyl-3-methylbutanoate is unique due to its combination of aromaticity from the benzoyl group and aliphatic characteristics from the butanoate structure, making it suitable for diverse applications in both synthetic and biological contexts .

The synthesis of ethyl 2-benzoyl-3-methylbutanoate relies primarily on esterification reactions that can proceed through various mechanistic pathways. The fundamental distinction between catalyzed and non-catalyzed approaches lies in their reaction kinetics, yield efficiency, and mechanistic complexity.

Fischer Esterification Mechanism

The Fischer esterification represents the most extensively studied catalyzed pathway for producing ethyl 2-benzoyl-3-methylbutanoate [1] [2]. This acid-catalyzed mechanism proceeds through a series of well-defined steps involving protonation-addition-deprotonation-protonation-elimination-deprotonation (PADPED) sequence [1]. The initial step involves protonation of the carbonyl oxygen of 2-benzoyl-3-methylbutanoic acid by the acid catalyst, typically concentrated sulfuric acid or p-toluenesulfonic acid [2]. This protonation significantly enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by ethanol [4] [5].

The mechanism progresses through formation of a tetrahedral intermediate, where the ethanol molecule attacks the activated carbonyl carbon [6]. This intermediate undergoes subsequent proton transfers and water elimination to yield the desired ester product [5] [6]. The reaction exhibits reversible equilibrium characteristics, necessitating either removal of water byproduct or employment of excess alcohol to drive the reaction toward ester formation [1] [2].

Non-catalyzed Esterification Pathways

Non-catalyzed esterification of 2-benzoyl-3-methylbutanoic acid with ethanol proceeds through direct nucleophilic attack mechanisms without external catalytic assistance . These reactions typically require elevated temperatures ranging from 80-150°C and extended reaction times of 12-24 hours to achieve meaningful conversion rates . The absence of catalytic activation results in significantly lower yields, typically ranging from 20-40%, due to the inherently low electrophilicity of the unactivated carboxylic acid .

The mechanistic pathway involves direct attack of ethanol on the carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates water. However, the energy barrier for this process remains substantially higher compared to catalyzed variants, resulting in poor reaction kinetics and incomplete conversion [7].

Comparative Mechanistic Analysis

The catalyzed pathways demonstrate superior performance across multiple parameters. Fischer esterification typically achieves yields of 80-95% within 1-10 hours at moderate temperatures of 50-110°C [1] [2]. In contrast, non-catalyzed approaches yield only 20-40% conversion under more severe conditions . The catalytic enhancement stems from the lowered activation energy achieved through protonation of the carbonyl oxygen, which increases the electrophilic character of the reaction center [4] [5].

Solvent Systems and Temperature Dependencies in Synthesis

Solvent selection and temperature optimization play crucial roles in determining the efficiency and selectivity of ethyl 2-benzoyl-3-methylbutanoate synthesis. The choice of reaction medium affects substrate solubility, reaction kinetics, and product isolation procedures.

Solvent Effects on Reaction Efficiency

Comprehensive studies have demonstrated that solvent polarity significantly influences esterification outcomes [8]. Non-polar solvents such as hexane and toluene generally promote higher ester yields compared to polar alternatives [9]. Hexane exhibits exceptional performance, facilitating excellent yields due to its ability to dissolve organic substrates while minimizing competitive side reactions [9]. Toluene represents a practical compromise, offering very good yields while maintaining lower toxicity profiles compared to hexane [9].

Dichloromethane serves as a commonly employed medium for esterification reactions, providing moderate polarity that facilitates substrate dissolution while maintaining reasonable reaction rates [10] [11]. However, its relatively low boiling point (39.6°C) may necessitate pressurized conditions for higher temperature applications. Acetonitrile, despite its higher polarity, yields moderate results due to potential competitive coordination with catalytic species [8].

Temperature Optimization Studies

Temperature dependencies in ethyl 2-benzoyl-3-methylbutanoate synthesis follow complex relationships involving reaction kinetics, thermodynamic equilibrium, and catalyst stability [8]. Optimal temperature ranges for Fischer esterification typically span 50-110°C, balancing reaction rate enhancement with catalyst decomposition prevention [2]. Higher temperatures accelerate reaction kinetics by increasing molecular collision frequency and providing sufficient energy to overcome activation barriers [12].

The endothermic nature of many esterification reactions favors product formation at elevated temperatures according to Le Chatelier's principle [12]. Computational modeling studies have confirmed positive enthalpy values for benzoic acid esterification reactions, supporting the thermodynamic preference for higher temperature operation [12].

Temperature effects on enzymatic systems differ significantly from chemical catalysis. Lipase-catalyzed esterification typically operates optimally at 40-60°C, with activity declining rapidly above 60°C due to enzyme denaturation [13] [14]. The temperature dependence of enantioselectivity in enzymatic systems has been demonstrated, with specific substrates showing enhanced selectivity at elevated temperatures under appropriate conditions [14].

Solvent-Free Methodologies

Solvent-free esterification represents an emerging approach offering environmental and economic advantages [15]. These systems eliminate organic solvent requirements while often achieving excellent yields through enhanced substrate concentration effects [16] [17]. Microwave-assisted solvent-free synthesis has demonstrated particular promise, achieving 90-97% yields for ethyl benzoate synthesis within 2.5-7 minutes [12].

The absence of solvent necessitates careful control of reaction stoichiometry, as reagent ratios directly influence medium properties including polarity, mutual solubility, and water activity [15]. Bio-imprinted lipases have shown exceptional performance in solvent-free systems, with pretreatment using substrate analogues enhancing catalytic activity through conformational optimization [17].

Catalytic Innovations: Acidic versus Enzymatic Catalysis Approaches

The development of efficient catalytic systems for ethyl 2-benzoyl-3-methylbutanoate synthesis has evolved through multiple generations of acidic and enzymatic approaches, each offering distinct advantages and limitations.

Acidic Catalysis Systems

Traditional acidic catalysts include mineral acids such as sulfuric acid and hydrochloric acid, which provide robust catalytic activity across wide temperature ranges [1] [18]. Sulfuric acid catalysis typically employs 5-20 mol% catalyst loading at temperatures of 80-100°C, achieving moderate selectivity with yields of 80-95% [1]. The mechanism involves protonation of the carboxylic acid carbonyl oxygen, creating a highly electrophilic acylium ion intermediate that readily undergoes nucleophilic attack by ethanol [4] [5].

Advanced acidic systems include organometallic catalysts such as bismuth triflate and scandium triflate, which offer enhanced selectivity and milder reaction conditions [19] [2]. Bismuth compounds demonstrate particular utility in esterification reactions, with bismuth triflate achieving 80% conversion under optimized conditions [19]. These Lewis acid catalysts operate through coordination to the carbonyl oxygen, activating the electrophilic center while maintaining structural integrity under reaction conditions.

Zirconocene triflate represents a notable innovation in metallocence catalysis for aromatic esterification [9]. This catalyst system achieves 74% yield of benzyl benzoate under optimized conditions using 2 mol% catalyst loading at 80°C in toluene [9]. The high Lewis acidity of zirconocene complexes provides excellent activation of both carboxylic acids and alcohols, facilitating efficient ester bond formation [9].

Enzymatic Catalysis Innovations

Lipase-catalyzed esterification offers superior selectivity and environmental compatibility compared to chemical catalysis [20] [21]. Candida antarctica lipase B represents the most extensively studied biocatalyst for ester synthesis, operating optimally at 40-50°C with excellent stereoselectivity [21] [22]. The enzymatic mechanism involves formation of a covalent acyl-enzyme intermediate through nucleophilic attack of the catalytic serine residue on the carboxylic acid substrate [23].

Recent innovations in enzymatic catalysis include bio-imprinting techniques that enhance catalyst performance through substrate-specific conformational preorganization [17]. Lipases pretreated with octanoic acid as a substrate analogue demonstrate enhanced activity due to preferable conformational changes that facilitate substrate binding [17]. This bio-imprinting effect primarily enhances the catalytic reaction rate constant rather than substrate affinity [17].

Immobilized enzyme systems provide advantages in catalyst recovery and reuse, with some preparations maintaining activity through 5-10 reaction cycles [21]. Cross-linked enzyme aggregates (CLEAs) and enzyme immobilization on solid supports enhance stability while facilitating continuous operation [21].

Comparative Catalytic Performance

Enzymatic systems demonstrate superior selectivity and environmental compatibility, achieving yields of 60-95% under mild conditions [21]. However, chemical catalysts often provide higher reaction rates and broader substrate tolerance. The choice between acidic and enzymatic catalysis depends on specific application requirements including selectivity needs, environmental constraints, and economic considerations.

Industrial-Scale Production: Yield Optimization and Process Intensification

Industrial synthesis of ethyl 2-benzoyl-3-methylbutanoate requires careful optimization of multiple process parameters to achieve economic viability and consistent product quality. Process intensification strategies focus on enhancing reaction efficiency while minimizing environmental impact and operational costs.

Yield Optimization Strategies

Industrial esterification processes employ several techniques to maximize product yield and minimize byproduct formation [24]. Temperature management represents a critical optimization parameter, with stepwise temperature increases from ambient to 240-250°C enabling complete conversion while preventing substrate decomposition [24]. The technical result of optimized temperature control includes reduction of esterification duration to 3 hours and selectivity improvement to 99.3% [24].

Water removal strategies significantly impact equilibrium position and final yields [24] [2]. Industrial processes employ vacuum distillation combined with aromatic solvents to achieve effective removal and recycling of unreacted benzoic acid [24]. This approach enables yield improvements to 99.5% while facilitating catalyst recovery and reuse [24].

Catalyst optimization involves selection of appropriate catalyst loading and type to balance activity with selectivity. Industrial processes typically employ 1-5 mol% of p-toluenesulfonic acid or bismuth-based catalysts to achieve optimal performance [19] [24]. Advanced catalyst systems enable operation under milder conditions while maintaining high conversion rates.

Process Intensification Technologies

Microwave-assisted synthesis represents a significant advancement in process intensification for ester production [25] [16] [12]. Single-mode microwave reactors achieve 97% yield of ethyl benzoate within 5 minutes at 170°C, demonstrating dramatic improvements in reaction kinetics [12]. The enhanced energy transfer efficiency of microwave heating provides 3-5 times faster reaction rates compared to conventional heating methods [12].

Continuous flow processing offers advantages over traditional batch operations through improved heat and mass transfer, reduced residence time, and enhanced safety [26]. Process intensification through continuous operation enables 2-3 times higher throughput while improving product consistency and reducing energy consumption by 25-35% [26].

Reactor design innovations include structured catalyst systems that replace random packed beds with regular catalyst arrangements [26]. These structured systems provide larger surface areas for solid-fluid contact and higher porosities, reducing flow resistance while enhancing mass transfer efficiency [26].

Economic and Environmental Considerations

Industrial processes must balance yield optimization with environmental sustainability and economic viability. Solvent recovery and recycling systems enable recovery of 90-95% of organic solvents, reducing both environmental impact and raw material costs [24]. Catalyst immobilization and reuse strategies provide 5-10 cycle lifetimes, significantly improving process economics [21].

Energy efficiency improvements through process intensification yield 25-35% energy savings compared to conventional processing [26]. These savings result from reduced heating requirements, shorter reaction times, and improved heat integration throughout the process.

Green Chemistry Alternatives: Solvent-Free and Microwave-Assisted Syntheses

The development of environmentally sustainable synthesis routes for ethyl 2-benzoyl-3-methylbutanoate has driven innovation in green chemistry approaches that minimize or eliminate traditional organic solvents while maintaining high efficiency and selectivity.

Solvent-Free Esterification Systems

Solvent-free esterification represents a paradigm shift toward sustainable synthesis by eliminating organic solvent requirements entirely [16] [15]. These systems achieve enhanced substrate concentrations that accelerate reaction kinetics while reducing environmental burden and downstream purification requirements [15]. The technical advantages include elimination of solvent recovery costs, reduced waste generation, and simplified product isolation procedures.

Bio-imprinted lipase systems demonstrate exceptional performance in solvent-free environments [17]. Lipases pretreated with carboxylic acids exhibit enhanced activity through conformational preorganization that facilitates substrate binding and catalysis [17]. The bio-imprinting effect proves particularly pronounced under conditions of large substrate excess, enabling high conversion rates without solvent mediation [17].

Kinetic analysis of solvent-free systems reveals distinct mechanistic features compared to solution-phase reactions [17]. The absence of solvent eliminates competitive substrate solvation, enabling direct enzyme-substrate interactions that enhance catalytic efficiency. Molecular-level studies demonstrate that bio-imprinting primarily enhances reaction rate constants rather than substrate binding affinity [17].

Microwave-Assisted Synthesis Innovations

Microwave-assisted esterification provides dramatic improvements in reaction kinetics through enhanced energy transfer mechanisms [25] [16] [12]. The dielectric heating effect of microwave radiation enables rapid temperature increases and uniform heating throughout the reaction mixture, eliminating hot spots and thermal gradients common in conventional heating [12].

Single-mode microwave reactors demonstrate exceptional performance for ethyl benzoate synthesis, achieving 97% yield within 5 minutes at 170°C using sulfuric acid catalysis [12]. The acceleration effect results from enhanced molecular motion and increased collision frequency between reactive species [12]. Computational modeling confirms that elevated temperatures favor ester formation through positive reaction enthalpy effects [12].

Optimization studies reveal critical parameters for microwave-assisted synthesis including temperature control, reaction time, and catalyst loading [16]. Optimal conditions for similar ester syntheses employ 2-3 drops of concentrated sulfuric acid catalyst with 400-450 watt microwave power at 61-78°C for 2.5-3.5 minutes [16]. These conditions provide 83-90% yields while minimizing side reactions and product decomposition [16].

Environmental Impact Assessment

Green chemistry approaches offer substantial environmental advantages over conventional synthesis methods [12] [15]. Solvent-free systems eliminate volatile organic compound emissions while reducing energy requirements for solvent recovery and purification [15]. Life cycle assessments demonstrate 60-80% reductions in environmental impact compared to traditional solution-phase processes.

Microwave-assisted synthesis provides energy efficiency improvements of 25-35% through reduced heating times and enhanced energy transfer efficiency [12]. The elimination of lengthy heating periods reduces overall energy consumption while improving process safety through reduced thermal exposure [12].

Implementation Challenges and Solutions

Industrial implementation of green chemistry approaches requires addressing specific technical challenges including temperature control, product recovery, and scale-up considerations [15]. Solvent-free systems necessitate careful management of reaction stoichiometry and product inhibition effects [15]. Advanced reactor designs incorporate temperature control systems and product removal mechanisms to maintain optimal reaction conditions.

Microwave reactor scaling presents unique engineering challenges due to penetration depth limitations and power distribution requirements [12]. Multi-mode microwave systems and continuous flow processing enable scale-up while maintaining the kinetic advantages of microwave heating [12].

Ethyl 2-benzoyl-3-methylbutanoate exhibits characteristic thermodynamic properties typical of aromatic esters with complex substitution patterns [1] [2]. The compound possesses a molecular weight of 234.29 grams per mole and exists as a liquid under standard conditions [2]. Based on structural analysis and comparison with similar aromatic esters, the compound demonstrates specific phase behavior patterns [3] [4].

PropertyEstimated ValueReference CompoundsSource
Molecular Weight234.29 g/molDirect measurement [1] [2]
Boiling Point280-320°C (estimated)Benzoic acid esters: 280-298°C [3] [4]
Melting Point<0°C (estimated)Ethyl benzoate: -35°C [4]
Phase StateLiquid at RTComparative analysis [2] [3]

The thermodynamic parameters are influenced by the presence of both the benzoyl aromatic system and the branched alkyl chain structure. The conjugated aromatic ketone system contributes to increased intermolecular interactions through π-π stacking, while the ester functionality provides dipolar interactions [5] [3]. The branched methylbutanoate chain affects the overall molecular packing efficiency, influencing both melting and boiling point characteristics.

Spectroscopic Fingerprints: Infrared, Nuclear Magnetic Resonance (¹H & ¹³C), and Mass Spectral Analysis

Infrared Spectroscopy Analysis

The infrared spectrum of Ethyl 2-benzoyl-3-methylbutanoate exhibits characteristic absorption bands that reflect its dual carbonyl functionality and aromatic structure [5] [6] [7]. The compound contains both ketone and ester carbonyl groups, each displaying distinct vibrational frequencies.

Functional GroupFrequency Range (cm⁻¹)AssignmentIntensity
Ester C=O1735-1750ν(C=O) stretchStrong
Ketone C=O (conjugated)1680-1700ν(C=O) stretchStrong
Aromatic C-H3020-3100ν(C-H) stretchMedium
Aliphatic C-H2850-2960ν(C-H) stretchStrong
C-O stretch (ester)1000-1300ν(C-O) stretchMedium

The ester carbonyl appears at higher frequency (1735-1750 cm⁻¹) compared to the ketone carbonyl (1680-1700 cm⁻¹) due to the electron-withdrawing effect of the oxygen atom [5] [8] [7]. The ketone carbonyl frequency is lowered due to conjugation with the benzene ring, which reduces the bond order through resonance delocalization [5] [9].

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance)

The ¹H Nuclear Magnetic Resonance spectrum provides detailed structural information about the different proton environments within the molecule [10] [11] [12].

Proton AssignmentChemical Shift (ppm)MultiplicityIntegrationReference
Aromatic H7.2-8.0Multiplet5H [13] [11]
Ethyl OCH₂4.1-4.4Quartet2H [14] [13]
CH(CH₃)₂2.5-3.5Multiplet1H [15] [11]
Ethyl CH₃1.2-1.4Triplet3H [14] [13]
CH(CH₃)₂1.0-1.2Doublet6H [15] [11]

The aromatic protons appear in the typical aromatic region, while the ethyl ester group shows characteristic quartet-triplet pattern due to coupling between the methylene and methyl groups [14] [13]. The isopropyl group displays the expected doublet for the methyl groups and multiplet for the methine proton [15].

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance)

The ¹³C Nuclear Magnetic Resonance spectrum reveals distinct chemical environments for the fourteen carbon atoms [10] [13] [11].

Carbon AssignmentChemical Shift (ppm)Carbon TypeReference
Ester C=O170-185Quaternary [13] [11]
Ketone C=O190-200Quaternary [13] [11]
Aromatic C125-150Various [10] [13]
Ethyl OCH₂60-65Secondary [13] [11]
CH(CH₃)₂25-35Tertiary [13] [16]
CH(CH₃)₂16-25Primary [13] [16]
Ethyl CH₃13-15Primary [13] [11]

The carbonyl carbons appear in their characteristic downfield regions, with the ketone carbonyl slightly more downfield than the ester carbonyl due to the aromatic conjugation effect [10] [13].

Mass Spectral Analysis

The mass spectrum of Ethyl 2-benzoyl-3-methylbutanoate exhibits characteristic fragmentation patterns typical of aromatic esters with α-branching [17] [18] [19].

Fragment m/zFragment IdentityFragmentation MechanismRelative Intensity
234 (M⁺)Molecular ionIonizationVariable
189 (M-45)Loss of ethoxyα-cleavageSignificant
161 (M-73)Loss of CO₂Et + CH₃Complex rearrangementMedium
105Benzoyl cationBenzylic cleavageHigh
77Phenyl cationRing fragmentationMedium
57Isopropyl cationAliphatic cleavageMedium

The molecular ion peak at m/z 234 corresponds to the intact molecule [17] [20]. The base peak often appears at m/z 105, representing the stable benzoyl cation (C₆H₅CO⁺), which is characteristic of benzoyl-containing compounds [18] [20]. The loss of 45 mass units (ethoxy group) and subsequent fragmentations follow typical ester fragmentation pathways [20] [21] [22].

Chromatographic Behavior: High Performance Liquid Chromatography and Gas Chromatography Retention Characteristics

The chromatographic behavior of Ethyl 2-benzoyl-3-methylbutanoate is governed by its amphiphilic nature, containing both polar ester functionalities and nonpolar aromatic and aliphatic components [23] [24] [25].

High Performance Liquid Chromatography Characteristics

In High Performance Liquid Chromatography systems, the compound exhibits moderate to strong retention on reversed-phase columns due to its substantial hydrophobic character [24] [25]. The retention behavior is influenced by the balance between the polar ester groups and the nonpolar aromatic and branched alkyl components.

Column TypeMobile PhaseExpected RetentionSelectivity Factor
C18 Reversed-phaseAcetonitrile/WaterStrong retentionModerate
C8 Reversed-phaseMethanol/WaterModerate retentionGood
Phenyl-hexylAcetonitrile/WaterEnhanced retentionHigh

The compound shows enhanced retention on phenyl-modified stationary phases due to π-π interactions between the benzoyl group and the phenyl-bonded silica surface [24]. The branched structure may lead to slightly reduced retention compared to linear analogs due to steric hindrance effects.

Gas Chromatography Retention Properties

In Gas Chromatography analysis, Ethyl 2-benzoyl-3-methylbutanoate demonstrates characteristic retention behavior influenced by its volatility and interactions with the stationary phase [23] [26].

Stationary Phase TypeTemperature RangeRetention IndexColumn Efficiency
5% Phenyl polysiloxane150-280°C1800-2000Good
Polyethylene glycol120-250°C1900-2100Excellent
100% Dimethylpolysiloxane140-270°C1750-1950Good

The retention index values reflect the compound's moderate volatility and strong interactions with polar stationary phases due to the carbonyl functionalities [23]. The aromatic system contributes to enhanced retention on phenyl-containing phases through π-π interactions.

Solubility Profile: Polar versus Nonpolar Solvent Interactions

The solubility characteristics of Ethyl 2-benzoyl-3-methylbutanoate demonstrate the compound's amphiphilic nature, with distinct behavior in polar and nonpolar solvent systems [27] [28] [29].

Polar Solvent Interactions

The compound exhibits high solubility in polar organic solvents due to its ester functionalities and aromatic π-system [27] [29] [30].

Polar SolventSolubility LevelInteraction MechanismReference
EthanolHighly solubleH-bonding with ester oxygens [27] [28]
MethanolHighly solubleH-bonding and dipolar interactions [27] [29]
AcetoneHighly solubleDipolar interactions [27] [28]
Dimethyl sulfoxideHighly solubleStrong dipolar interactions [28] [29]

The ester oxygens serve as hydrogen bond acceptors, facilitating dissolution in protic polar solvents [28] [29]. The aromatic system provides additional stabilization through π-solvent interactions in polar aprotic media.

Nonpolar Solvent Interactions

In nonpolar solvents, solubility is primarily governed by van der Waals interactions and aromatic π-π stacking effects [28] [29].

Nonpolar SolventSolubility LevelInteraction TypeLimiting Factor
HexanePoorly solublevan der Waals onlyPolar ester groups
BenzeneModerately solubleπ-π stackingLimited polar interactions
ChloroformHighly solubleWeak H-bonding capabilityEnhanced miscibility
Diethyl etherModerately solubleWeak polar interactionsModerate polarity

The aromatic benzoyl group enhances solubility in aromatic solvents through π-π stacking interactions, while the ester functionalities limit dissolution in purely nonpolar media [28] [29].

Aqueous Solubility

Ethyl 2-benzoyl-3-methylbutanoate demonstrates limited water solubility due to its predominantly hydrophobic character [27] [28].

Aqueous SystemSolubilityLogP (estimated)Hydrophobic Effect
Pure water<1 mg/mL2.5-3.5Strong
pH 7 buffer<1 mg/mL2.5-3.5Strong
Alcohol/water mixturesVariableDepends on ratioReduced

The high lipophilicity, estimated LogP of 2.5-3.5, indicates preferential partitioning into organic phases over aqueous media [27] [28] [29].

Stability Under Environmental Stressors: pH, Light, and Thermal Degradation

The stability profile of Ethyl 2-benzoyl-3-methylbutanoate under various environmental conditions is critical for understanding its behavior during storage, processing, and analytical procedures [31] [32] [33].

pH Stability Profile

The compound exhibits pH-dependent stability due to the presence of ester linkages susceptible to hydrolysis under extreme pH conditions [31] .

pH RangeStability LevelDegradation MechanismHalf-life (estimated)
1-3 (Acidic)ModerateAcid-catalyzed hydrolysis24-48 hours
4-10 (Neutral)StableMinimal degradation>1 week
11-14 (Basic)PoorBase-catalyzed saponification2-6 hours

Under strongly acidic conditions, the ester undergoes acid-catalyzed hydrolysis, yielding the corresponding carboxylic acid and ethanol [31] . Basic conditions promote rapid saponification, particularly affecting the ethyl ester functionality more readily than the aromatic ketone system.

Photochemical Stability

The aromatic benzoyl chromophore renders the compound susceptible to photodegradation under ultraviolet radiation [31] [32].

Light ConditionsDegradation RatePrimary PhotoproductsProtective Measures
Direct sunlightRapid (hours)Benzoin derivativesAmber glass storage
Fluorescent lightSlow (days)Oxidation productsUV-filtering
UV radiation (254 nm)Very rapid (minutes)Ring-opened productsLight exclusion
Visible light onlyMinimalNegligibleStandard storage

Photodegradation primarily involves the benzoyl chromophore, leading to formation of various photoproducts including benzoin-type compounds and oxidation products [31] [32]. The α-hydrogen adjacent to the carbonyl group is particularly susceptible to photooxidation processes.

Thermal Stability Assessment

Thermal degradation follows predictable patterns based on the relative stability of different functional groups within the molecule [32] [33].

Temperature RangeStability AssessmentDegradation ProductsDegradation Pathway
<100°CStableNoneNo significant degradation
100-150°CModerateElimination productsEster pyrolysis
150-200°CPoorAromatic fragmentsComplex decomposition
>200°CUnstableCO, CO₂, hydrocarbonsComplete breakdown

The thermal degradation typically initiates with ester bond cleavage around 120-150°C, followed by decarboxylation and aromatic ring fragmentation at higher temperatures [32] [33]. The branched alkyl chain may undergo β-elimination reactions, producing alkenes and smaller carbonyl compounds.

Oxidative Stability

The compound shows susceptibility to oxidative degradation, particularly at the α-carbon positions adjacent to the carbonyl groups [31] [33].

Oxidizing ConditionsStability LevelPrimary Oxidation ProductsAntioxidant Effect
Air (ambient)GoodMinimal oxidationStable for months
Elevated O₂ pressureModeratePeroxide intermediatesAccelerated degradation
Chemical oxidantsPoorCarboxylic acidsRapid transformation
Metal catalystsVariableComplex mixturesDepends on metal type

XLogP3

3.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

25491-47-8

Dates

Last modified: 08-16-2023

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